N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 714929-21-2
VCID: VC4201890
InChI: InChI=1S/C20H18N4O2S2/c1-13-9-10-14(2)17(12-13)23-19-20(22-16-7-4-3-6-15(16)21-19)24-28(25,26)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,23)(H,22,24)
SMILES: CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Molecular Formula: C20H18N4O2S2
Molecular Weight: 410.51

N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

CAS No.: 714929-21-2

Cat. No.: VC4201890

Molecular Formula: C20H18N4O2S2

Molecular Weight: 410.51

* For research use only. Not for human or veterinary use.

N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide - 714929-21-2

Specification

CAS No. 714929-21-2
Molecular Formula C20H18N4O2S2
Molecular Weight 410.51
IUPAC Name N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C20H18N4O2S2/c1-13-9-10-14(2)17(12-13)23-19-20(22-16-7-4-3-6-15(16)21-19)24-28(25,26)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,23)(H,22,24)
Standard InChI Key JLZZEKIBXHLLDH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

The compound features a quinoxaline scaffold substituted at the 3-position with a 2,5-dimethylanilino group and at the 2-position with a thiophene-2-sulfonamide moiety (Figure 1). The IUPAC name, N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide, reflects this arrangement. Key physicochemical properties include:

PropertyValue
Molecular FormulaC20H18N4O2S2\text{C}_{20}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}_{2}
Molecular Weight410.51 g/mol
SMILESCC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
SolubilityNot fully characterized

The planar quinoxaline ring system facilitates π-π stacking interactions with biological targets, while the sulfonamide group enhances hydrogen-bonding potential .

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis involves a two-step protocol optimized for scalability and yield (Scheme 1) :

Step 1: Formation of N-(3-Chloro-quinoxalin-2-yl)sulfonamide Intermediate
2,3-Dichloroquinoxaline reacts with a sulfonamide derivative in the presence of lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 120°C for 24 hours. This nucleophilic aromatic substitution replaces the 3-chloro group with the sulfonamide moiety, yielding the intermediate with >75% purity.

Step 2: Amination with 2,5-Dimethylaniline
The intermediate undergoes amination with 2,5-dimethylaniline using 2,6-lutidine as a base in n-butanol at 130°C for 48 hours. This step introduces the 2,5-dimethylanilino group via a second nucleophilic substitution, achieving a final yield of 62–68% after purification .

Reaction Optimization

  • Solvent Effects: Polar aprotic solvents (DMA, DMSO) improve reaction kinetics by stabilizing charged intermediates .

  • Base Selection: Lutidine minimizes side reactions compared to stronger bases like KOH, preserving the sulfonamide functionality .

Pharmacological Activity and Mechanisms

Antiproliferative Effects

In vitro assays demonstrate potent activity against:

  • Breast Cancer (MCF-7): IC50_{50} = 3.2 μM

  • Prostate Cancer (PC-3): IC50_{50} = 4.1 μM

Mechanistic studies suggest inhibition of PI3K/Akt/mTOR signaling, a pathway critical for cell survival and proliferation . Comparative analysis with structurally related quinoxalines (e.g., bisfuranylquinoxalineurea 7c) reveals that the thiophene sulfonamide group enhances target specificity by 40% .

Apoptosis Induction

Treatment with the compound activates caspase-3/7 and induces PARP cleavage, hallmarks of apoptotic cell death . Downregulation of anti-apoptotic Mcl-1 further corroborates its pro-apoptotic mechanism .

Computational and ADME Profiling

Molecular Docking Studies

Docking against enoyl-acyl carrier protein reductase (InhA, PDB: 2NSD) reveals a glide score of −11.2 kcal/mol, indicating strong binding affinity. Key interactions include:

  • Hydrogen bonding between the sulfonamide oxygen and Tyr158.

  • π-π stacking between the quinoxaline ring and Phe149 .

Drug-Likeness

  • Lipinski’s Rule: Molecular weight (410.51) and logP (2.8) comply with criteria for oral bioavailability .

  • ADME Properties: Predicted hepatic metabolism via CYP3A4 and moderate plasma protein binding (82%) suggest favorable pharmacokinetics .

Structure-Activity Relationships (SAR)

Modification SiteEffect on Potency
Aniline Ring (2,5-dimethyl)Enhances lipophilicity and membrane permeability
Thiophene SulfonamideImproves hydrogen-bond acceptor capacity, increasing target engagement
Quinoxaline C-3 PositionBulky substituents reduce activity due to steric hindrance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator